((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride
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Overview
Description
((1S,2S)-2-aminocyclohexyl)methanol hydrochloride** is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form a fully saturated cyclohexylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or triethylamine (TEA).
Major Products:
Oxidation: Formation of 2-aminocyclohexanone or 2-aminocyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog with only an amino group attached to the cyclohexane ring.
2-Aminocyclohexanol: A compound with a similar structure but lacking the hydrochloride salt form.
Cyclohexanol: A related compound with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness: ((1S*,2S*)-2-aminocyclohexyl)methanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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